2,4,7-Trichloro-1,3-benzothiazole CAS 898747-91-6 properties
2,4,7-Trichloro-1,3-benzothiazole CAS 898747-91-6 properties
An In-Depth Technical Guide to 2,4,7-Trichloro-1,3-benzothiazole
This guide provides a comprehensive technical overview of 2,4,7-Trichloro-1,3-benzothiazole (CAS 898747-91-6), a halogenated heterocyclic compound. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes its chemical properties, plausible synthetic routes, analytical characterization, potential therapeutic applications, and essential safety protocols. The benzothiazole scaffold is a cornerstone in modern medicinal chemistry, and this guide aims to equip scientists with the foundational knowledge to explore the potential of this specific chlorinated derivative.
Molecular Profile and Physicochemical Properties
2,4,7-Trichloro-1,3-benzothiazole is a derivative of benzothiazole, a bicyclic aromatic system consisting of a benzene ring fused to a thiazole ring.[1] The presence of three chlorine atoms on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for further investigation in drug discovery programs.
The core structure is depicted below:
Caption: Molecular Structure of 2,4,7-Trichloro-1,3-benzothiazole.
The key physicochemical properties are summarized in the table below, providing a foundational dataset for experimental design. The high calculated LogP value suggests significant hydrophobicity and likely good lipid solubility, which can be a critical factor for cell membrane permeability.[2]
| Property | Value | Source |
| CAS Number | 898747-91-6 | [2] |
| Molecular Formula | C₇H₂Cl₃NS | [2] |
| Molecular Weight | 238.5 g/mol | [2] |
| Appearance | Solid | [2] |
| Calculated LogP | 4.26 | [2] |
| Polar Surface Area | 41.13 Ų | [2] |
| InChI | InChI=1S/C7H2Cl3NS/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H | [2] |
| SMILES | C1=CC(=C2C(=C1Cl)N=C(S2)Cl)Cl | [2] |
Synthesis and Analytical Characterization
While specific synthetic procedures for 2,4,7-Trichloro-1,3-benzothiazole are not extensively published, its synthesis can be logically inferred from established methods for benzothiazole chemistry.[2] The most common strategies involve the condensation of a 2-aminothiophenol derivative with a carbonyl-containing compound or the direct chlorination of a benzothiazole precursor.[3][4][5]
Proposed Synthetic Workflow
A plausible and efficient route involves the multi-step chlorination of a commercially available benzothiazole or a substituted 2-aminothiophenol precursor. The choice of chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride) and reaction conditions would be critical to control the regioselectivity of the chlorination steps.
Caption: A plausible synthetic workflow for 2,4,7-Trichloro-1,3-benzothiazole.
Hypothetical Experimental Protocol: Synthesis
This protocol is a representative example and requires optimization based on laboratory findings.
-
Reaction Setup: To a solution of an appropriately substituted dichlorinated 2-aminothiophenol (1.0 eq) in an inert solvent like toluene, add a suitable cyclizing agent (e.g., a phosgene equivalent or carbon disulfide) (1.1 eq).
-
Cyclization: Heat the mixture under reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup 1: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude intermediate, a dichlorinated benzothiazolinone, can be purified by recrystallization or column chromatography.
-
Chlorination: Suspend the purified intermediate (1.0 eq) in a chlorinating agent such as phosphorus oxychloride (POCl₃) (5-10 eq).
-
Reaction: Heat the mixture at reflux for 8-12 hours. The reaction should be performed in a well-ventilated fume hood due to the hazardous nature of POCl₃.
-
Workup 2: Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield pure 2,4,7-Trichloro-1,3-benzothiazole.
Analytical Characterization Protocol
Full characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the substitution pattern, the proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region (typically 7.0-8.5 ppm), corresponding to the two adjacent protons on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will provide key information. Expect to see 7 distinct signals corresponding to the 7 carbon atoms in the molecule. The carbon attached to the nitrogen and sulfur (C2) will be significantly downfield, while the other carbons will appear in the aromatic region, with their chemical shifts influenced by the attached chlorine atoms.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent molecular ion peak [M+H]⁺. The key feature will be the characteristic isotopic pattern for a molecule containing three chlorine atoms, which provides definitive evidence of its composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for C=N stretching within the thiazole ring (around 1600-1650 cm⁻¹) and C-Cl stretching vibrations (typically in the 600-800 cm⁻¹ region).
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound, ideally showing a single major peak.
Potential Applications in Drug Discovery
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[6][7] Its derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[8][9]
Caption: Diverse biological activities of the benzothiazole scaffold.
Rationale for 2,4,7-Trichloro-1,3-benzothiazole
The introduction of chlorine atoms can enhance the therapeutic potential of a molecule. Halogenation can:
-
Increase Lipophilicity: Facilitating passage through biological membranes.
-
Modulate Metabolism: Blocking sites of metabolic oxidation, thereby increasing the compound's half-life.
-
Form Halogen Bonds: Creating specific, stabilizing interactions with biological targets like enzymes and receptors.
Potential Research Directions
-
Antimicrobial Agents: Chlorinated benzothiazoles have shown significant activity against various bacterial and fungal pathogens.[2] 2,4,7-Trichloro-1,3-benzothiazole should be screened against a panel of clinically relevant microbes, including drug-resistant strains.
-
Anticancer Therapeutics: Many benzothiazole derivatives function as enzyme inhibitors (e.g., kinases, topoisomerases) involved in cancer progression.[6] This compound could serve as a starting point for developing novel inhibitors.
-
Fragment-Based Screening: Due to its relatively small size and defined chemical features, this molecule is an excellent candidate for fragment-based drug discovery (FBDD) campaigns to identify novel binding interactions with therapeutic targets.
Safety, Handling, and Storage
As a chlorinated aromatic compound and a novel chemical entity, 2,4,7-Trichloro-1,3-benzothiazole must be handled with appropriate caution. While a specific safety data sheet (SDS) is not widely available, guidelines can be established based on related benzothiazole compounds.[10][11]
| Safety Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10] |
| Handling | Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[12] |
| First Aid (General) | Skin: Immediately wash with plenty of soap and water.[10] Eyes: Rinse cautiously with water for several minutes.[10] Inhalation: Move the person to fresh air.[10] Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[11] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Recommended storage temperature is 2-8°C.[13] |
| Disposal | Dispose of contents and container in accordance with all local, regional, and national regulations. Do not allow to enter drains. |
Disclaimer: This guide is intended for informational purposes for qualified research professionals. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety policies.
References
A complete list of sources cited within this document is provided below for verification and further reading.
- 2,4,7-Trichloro-1,3-benzothiazole - 898747-91-6 - Vulcanchem. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (2025).
- Safety data sheet. (n.d.).
- 10 - Safety Data Sheet. (2025).
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.).
- Benzothiazole synthesis - Organic Chemistry Portal. (n.d.).
- 2,4,7-Trichloro-1,3-benzothiazole | C7H2Cl3NS | CID 2049873. (n.d.). PubChem.
- SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI - AJOL. (n.d.).
- Benzothiazole | C7H5NS | CID 7222 - PubChem. (n.d.).
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. (n.d.).
- 898747-91-6|2,4,7-Trichlorobenzo[d]thiazole|BLD Pharm. (n.d.).
- Importance of Benzothiazole Motif in Modern Drug Discovery - Crimson Publishers. (2018).
- MAP-LVG923 - SAFETY DATA SHEET. (n.d.).
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH. (2025).
- Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles - ACG Publications. (2022).
- Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC - NIH. (n.d.).
- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (n.d.).
- 2,4,7-Trichloro-1,3-benzothiazole - CAS:898747-91-6. (n.d.).
- Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives - Oriental Journal of Chemistry. (n.d.).
- Table 3 1 H NMR spectral data of some of the prepared compounds. - ResearchGate. (n.d.).
- Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed. (2022).
- Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS | Request PDF - ResearchGate. (2021).
- Spectroscopy Data for Undergraduate Teaching - ERIC. (2023).
- NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes - Diva-portal.org. (n.d.).
- Synthesis of Some New Substituted Triazole Fused with Benzothiazoles and their Antibacterial Activity | TSI Journals. (2017).
- Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles - Indian Academy of Sciences. (n.d.).
Sources
- 1. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,7-Trichloro-1,3-benzothiazole (898747-91-6) for sale [vulcanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. keim.com [keim.com]
- 13. 898747-91-6|2,4,7-Trichlorobenzo[d]thiazole|BLD Pharm [bldpharm.com]
